Demiditraz Racemate

Analytical Chemistry Chiral Chromatography Quality Control

Demiditraz Racemate (CAS 944263-08-5) is the equimolar mixture of (R)- and (S)-Demiditraz enantiomers, procured exclusively as a certified reference standard for chiral chromatographic method validation and as a synthetic precursor for optically pure (S)-Demiditraz (CAS 944263-65-4). Unlike the active acaricide, this racemate enables system suitability testing per established Chiralcel OD protocols. Not a substitute for the active ingredient without chiral resolution verification. Each shipment includes COA with HPLC/NMR/MS documentation.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
CAS No. 944263-08-5
Cat. No. B196129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemiditraz Racemate
CAS944263-08-5
Synonyms2-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(C)C2=NC=CN2)C
InChIInChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-14-7-8-15-13/h4-8,11H,1-3H3,(H,14,15)
InChIKeyFXJRDUKXWHFPND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 30 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Demiditraz Racemate (CAS 944263-08-5): Procurement-Ready Reference Standard for Acaricide Quality Control


Demiditraz Racemate (CAS 944263-08-5) is the racemic mixture form of Demiditraz, a veterinary acaricide agent . Chemically identified as 2-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole with molecular formula C₁₃H₁₆N₂ and molecular weight 200.28 g/mol , this racemate serves primarily as a reference standard and synthetic precursor [1]. The compound has a reported pKa value of 13.98±0.10 . Unlike its optically pure counterpart (S)-Demiditraz (CAS 944263-65-4) which is the active acaricidal entity, Demiditraz Racemate represents the equimolar mixture of both enantiomers and is procured predominantly for analytical method development, impurity profiling, and as a starting material in synthetic workflows [1].

Demiditraz Racemate (CAS 944263-08-5): Critical Distinctions from Active Pharmaceutical Ingredient (S)-Demiditraz


Procurement substitution between Demiditraz Racemate (CAS 944263-08-5) and the active enantiomer (S)-Demiditraz (CAS 944263-65-4) is not scientifically valid without explicit analytical verification . The racemate contains equimolar amounts of both the pharmacologically active (S)-enantiomer and the inactive or differentially active (R)-enantiomer, whereas the commercial acaricide is the optically pure (S)-isomer . The racemate's primary utility lies in analytical chemistry as a reference standard for chiral purity assessment and as a synthetic intermediate requiring subsequent chiral resolution . The lack of established acaricidal activity data for the racemate itself, contrasted with the documented anti-tick efficacy (ED₁₀₀ = 0.1 mg/cm² against Rhipicephalus sanguineus) reported for the active Demiditraz entity , underscores that these materials serve fundamentally distinct functional roles.

Demiditraz Racemate (CAS 944263-08-5): Quantified Comparative Evidence for Procurement Decision-Making


Chiral Purity Reference Standard: Demiditraz Racemate vs. Active (S)-Enantiomer Stereochemical Differentiation

Demiditraz Racemate is chemically defined as the 50:50 racemic mixture, whereas the active veterinary acaricide Demiditraz (CAS 944263-65-4) is the optically pure (S)-enantiomer . The racemate contains the equimolar (R)-enantiomer absent in the active pharmaceutical ingredient . The synthesis of optically pure Demiditraz requires chiral chromatographic separation of the racemate using a Chiralcel OD column with ethanol:hexane [10:90] as mobile phase .

Analytical Chemistry Chiral Chromatography Quality Control

Comparative Dermal Permeation: Demiditraz Skin Deposition vs. Fipronil, Permethrin, and Imidacloprid in Canine and Porcine Models

In a multi-drug in vitro dermal permeation study using ¹⁴C-labeled compounds applied to canine and porcine skin, Demiditraz dermal absorption was assessed alongside fipronil, permethrin, imidacloprid, and sisapronil across six formulation vehicles [1]. The vast majority of permeated penetrant was deposited within the dosed skin rather than undergoing transdermal flux, a critical attribute for topical ectoparasiticides requiring localized activity [1]. Formulation composition was identified as the primary determinant of permeation, and compounds generally penetrated dog skin better than porcine skin [1]. The study established QSPeR models with predictive accuracy: pig skin logKp model (r² = 0.86, q²ₛ = 0.85) using log octanol/water partition coefficient as mixture factor; dog skin logKp model (r² = 0.91, q²ₛ = 0.90) using log water solubility [1].

Veterinary Pharmacology Dermal Absorption Formulation Development

Anti-Tick Potency of Active Demiditraz Entity (PF-3814927): Quantitative ED₁₀₀ Benchmark Against Rhipicephalus sanguineus

The active acaricide Demiditraz (PF-3814927), derived from the racemate via chiral resolution, demonstrates potent anti-tick activity with an ED₁₀₀ (effective dose for 100% activity) of 0.1 mg/cm² against Rhipicephalus sanguineus (brown dog tick) . This tick species is a primary vector of Ehrlichia canis (canine ehrlichiosis) and Babesia canis (canine babesiosis). The data indicate that Demiditraz can be utilized for preventing the transmission of tick-borne diseases .

Veterinary Parasitology Acaricide Efficacy Tick Control

Acid Modifier-Dependent Formulation Stability: Demiditraz in Topical Ectoparasiticidal Compositions

Patent WO2011092604A2 discloses that topical antiparasitic formulations comprising Demiditraz require an acid modifier for optimal stability and efficacy [1]. The invention recites topical formulations comprising Demiditraz, fipronil, an acid modifier, at least one veterinarily acceptable carrier, and optionally at least one antioxidant [1]. The pKa value of Demiditraz Racemate was determined to be 13.98±0.10 , indicating strongly basic character that necessitates acidic formulation conditions for adequate solubility and dermal penetration [1].

Pharmaceutical Formulation Stability Studies Veterinary Drug Delivery

Patent-Enabled Combination Formulations: Demiditraz with Fipronil or Metaflumizone for Broad-Spectrum Ectoparasite Control

Patent literature establishes Demiditraz as a component in fixed-dose combination formulations. WO2011092604A2 recites topical formulations comprising Demiditraz and fipronil for treating parasitic infestations [1]. US Patent Application 20120041042 describes compositions containing metaflumizone (20-50% w/v) with optional amitraz or Demiditraz (0-20% w/v) for improved-scent ectoparasiticidal formulations [2]. The patent also identifies Demiditraz and amitraz as interchangeable at 10-20% w/v concentrations in these metaflumizone-based compositions [2]. This interchangeability specification implies comparable ectoparasiticidal efficacy between Demiditraz and amitraz at equivalent concentrations in the context of the metaflumizone combination formulation.

Veterinary Parasiticide Combinations Patent Analysis Ectoparasite Control

Demiditraz Racemate (CAS 944263-08-5): Evidence-Backed Procurement and Application Scenarios


Chiral Purity Method Development and Quality Control Reference Standard

Analytical laboratories procuring Demiditraz Racemate (CAS 944263-08-5) use it as a certified reference standard for developing and validating chiral chromatographic methods to assess enantiomeric purity of the active acaricide (S)-Demiditraz (CAS 944263-65-4) . The racemate provides the equimolar (R)- and (S)-enantiomer mixture required for system suitability testing and resolution verification . The established separation protocol utilizes a Chiralcel OD column with ethanol:hexane [10:90] mobile phase at 50 ml/min flow rate .

Synthetic Intermediate for Active Pharmaceutical Ingredient Manufacturing

Chemical manufacturers use Demiditraz Racemate as the starting material for producing optically pure (S)-Demiditraz (PF-3814927) via preparative chiral chromatography . The racemate is dissolved in ethanol (4 ml per 750 mg, 3.75 mmol) and separated using automated preparative liquid chromatography to isolate the pharmacologically active (S)-enantiomer that demonstrates ED₁₀₀ = 0.1 mg/cm² anti-tick activity against Rhipicephalus sanguineus .

Formulation Development Guided by QSPeR Dermal Permeation Modeling

Formulation scientists developing topical ectoparasiticides leverage validated QSPeR models (r² = 0.86-0.91, q²ₛ = 0.85-0.90) to predict Demiditraz dermal absorption across different formulation vehicles without conducting de novo permeation experiments . The models, validated using ¹⁴C-labeled Demiditraz alongside fipronil, permethrin, imidacloprid, and sisapronil in six vehicle combinations, enable rational selection of solvents and excipients that optimize skin deposition while minimizing transdermal flux . The pKa of 13.98±0.10 informs the requirement for acid modifiers in topical formulations to achieve adequate solubility .

Patent-Referenced Combination Product Development

Veterinary pharmaceutical developers reference patent WO2011092604A2 and US20120041042 for formulation guidance when designing Demiditraz-containing combination products . These patents establish Demiditraz (0-20% w/v, alternatively 10-20% w/v) as a formulation-compatible acaricide that can be combined with fipronil or metaflumizone for broad-spectrum ectoparasite control . The documented interchangeability with amitraz at equivalent concentrations provides procurement flexibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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